Tak-715
Descripción general
Descripción
TAK-715 is a potent p38 MAPK inhibitor . It has an IC50 of 7.1 nM at p38 MAPKα . Additionally, it inhibits Wnt-3a stimulated β-catenin signaling and shows cross-reactivity with casein kinase Iδ and ε . It is also an antirheumatic and is active in vivo .
Molecular Structure Analysis
The molecular formula of TAK-715 is C24H21N3OS . It has a molecular weight of 399.51 . The structure is consistent with the provided formula .Physical And Chemical Properties Analysis
TAK-715 has a molecular weight of 399.51 and a molecular formula of C24H21N3OS . It is soluble in DMSO to 100 mM and in ethanol to 25 mM .Aplicaciones Científicas De Investigación
Treatment of Intervertebral Disc Degeneration (IDD)
TAK-715 has been found to alleviate IL-1β-induced apoptosis and ECM degradation in nucleus pulposus cells, which are key contributors to intervertebral disc degeneration . It has been shown to attenuate intervertebral disc degeneration both in vitro and in vivo .
Anti-Inflammatory Effects
TAK-715 has demonstrated anti-inflammatory effects. It has been shown to block IL-1β-induced inflammatory mediator production (COX-2) and inflammatory cytokine production (HMGB1) .
Anti-Apoptotic Effects
TAK-715 has anti-apoptotic effects. It has been found to alleviate IL-1β-induced apoptosis in vitro, and upregulate antiapoptotic proteins .
ECM Degradation
TAK-715 has been shown to degrade the extracellular matrix (ECM), specifically collagen II, MMP9, ADAMTS5, and MMP3 .
Inhibition of p38MAPK Signaling
TAK-715 exerts its effects by inhibiting the phosphorylation of p38, a member of the MAPK family .
Potential Treatment for IDD
Given its various effects, TAK-715 might be an effective treatment for IDD .
Mecanismo De Acción
Target of Action
TAK-715 is a potent inhibitor of p38 MAPK . It primarily targets p38α and p38β . The IC50 values for p38α and p38β are 7.1 nM and 200 nM, respectively . Additionally, TAK-715 shows cross-reactivity with casein kinase Iδ (CK1δ) and CK1ε .
Mode of Action
TAK-715 interacts with its targets, p38 MAPK and CK1δ/ε, to inhibit their activity . By inhibiting these kinases, TAK-715 regulates the activation of the Wnt/β-catenin signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by TAK-715 is the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway by TAK-715 can lead to reduced inflammation and stress responses. Additionally, TAK-715 affects the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation.
Pharmacokinetics
It is known that tak-715 is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of TAK-715 are yet to be determined .
Result of Action
TAK-715 has been shown to alleviate IL-1β-induced apoptosis and extracellular matrix (ECM) degradation in nucleus pulposus cells . It upregulates antiapoptotic proteins and blocks IL-1β-induced production of inflammatory mediators (COX-2) and cytokines (HMGB1). It also inhibits the degradation of ECM components (collagen II, MMP9, ADAMTS5, and MMP3) . These effects suggest that TAK-715 could potentially be an effective treatment for intervertebral disc degeneration .
Action Environment
The action of TAK-715 can be influenced by various environmental factors. For instance, the presence of inflammatory cytokines like IL-1β can enhance the efficacy of TAK-715 . .
Safety and Hazards
Propiedades
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAIDKUDLCBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184412 | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303162-79-0 | |
Record name | TAK 715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-715 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303162-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAK-715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of TAK-715?
A1: TAK-715 is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]
Q2: How does TAK-715 affect adipocyte differentiation?
A2: Research suggests that TAK-715 demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, TAK-715 reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []
Q3: What is known about the structure of TAK-715?
A3: TAK-715, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.
Q4: Has TAK-715 been investigated for its metabolic stability?
A4: Yes, studies have explored the metabolic fate of TAK-715 using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of TAK-715 through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []
Q5: What is the relationship between the structure of TAK-715 and its activity?
A5: During the development of TAK-715, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in TAK-715 contributed to its potent p38α inhibition while minimizing CYP inhibition. []
Q6: What in vivo studies have been conducted on TAK-715?
A6: TAK-715 has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []
Q7: What is the current status of TAK-715 in terms of clinical development?
A7: Based on its promising preclinical profile, TAK-715 was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.
Q8: Are there any known resistance mechanisms associated with TAK-715?
A8: While specific resistance mechanisms to TAK-715 haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to TAK-715 might develop in clinical settings and to explore strategies to mitigate this potential challenge.
Q9: Has TAK-715 shown potential in other therapeutic areas beyond rheumatoid arthritis?
A9: Yes, emerging research suggests that TAK-715 might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified TAK-715 as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []
Q10: Are there any computational models or tools used to study TAK-715?
A10: Yes, computational approaches have been employed to understand the interactions of TAK-715 with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate TAK-715's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of TAK-715 in cancer therapy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.